Bienvenue dans la boutique en ligne BenchChem!

Ethyl 6-fluoroindolizine-2-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry

Ethyl 6-fluoroindolizine-2-carboxylate (CAS 2104179-31-7) is a fluorinated indolizine heterocycle bearing an ethyl ester at the 2-position and a single fluorine atom at the 6-position of the fused bicyclic core. Its molecular formula is C₁₁H₁₀FNO₂ with a molecular weight of 207.20 g/mol.

Molecular Formula C11H10FNO2
Molecular Weight 207.2 g/mol
CAS No. 2104179-31-7
Cat. No. B1472797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluoroindolizine-2-carboxylate
CAS2104179-31-7
Molecular FormulaC11H10FNO2
Molecular Weight207.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=CC2=C1)F
InChIInChI=1S/C11H10FNO2/c1-2-15-11(14)8-5-10-4-3-9(12)7-13(10)6-8/h3-7H,2H2,1H3
InChIKeyKSEPXWFQLSSPPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Fluoroindolizine-2-Carboxylate: Chemical Identity and Core Structural Features for Procurement Decisions


Ethyl 6-fluoroindolizine-2-carboxylate (CAS 2104179-31-7) is a fluorinated indolizine heterocycle bearing an ethyl ester at the 2-position and a single fluorine atom at the 6-position of the fused bicyclic core. Its molecular formula is C₁₁H₁₀FNO₂ with a molecular weight of 207.20 g/mol [1]. The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly as a precursor to indolizine-2-carboxamides and carbonitriles that have demonstrated activity against HIV-1 reverse transcriptase and various kinase targets [2]. Commercially, it is offered by multiple suppliers at purities typically ≥95%, with the 98% grade being the most commonly specified for research procurement .

Why Generic Indolizine-2-Carboxylates Cannot Replace Ethyl 6-Fluoroindolizine-2-Carboxylate in Research Programs


Replacement of ethyl 6-fluoroindolizine-2-carboxylate with non-fluorinated ethyl indolizine-2-carboxylate or with the free carboxylic acid analog introduces functionally meaningful differences in lipophilicity, hydrogen-bonding capacity, and synthetic versatility. The 6-fluoro substituent modulates the electron density of the indolizine ring, influencing both the compound's bioavailability profile (Δ logP +0.1 vs. the non-fluorinated ester) and its ability to participate in specific fluorine-mediated protein–ligand interactions observed in crystallographic studies of related 6-fluoroindolizine-based inhibitors [1][2]. Furthermore, the ethyl ester is a strategic protecting group that allows controlled hydrolysis to the carboxylic acid for subsequent amide coupling; substituting the ester with the acid prematurely eliminates this synthetic optionality and alters solubility characteristics (Δ logP −0.7 vs. the ester form) [3]. These differences are not cosmetic—they directly impact the compound's performance in multi-step syntheses and the physicochemical profile of downstream drug candidates.

Quantitative Differentiation of Ethyl 6-Fluoroindolizine-2-Carboxylate from Its Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Ethyl 6-Fluoroindolizine-2-Carboxylate vs. Ethyl Indolizine-2-Carboxylate

The introduction of a single fluorine atom at the 6-position increases the computed octanol-water partition coefficient (XLogP3-AA) from 2.7 (non-fluorinated analog) to 2.8 (target compound), representing a ΔlogP of +0.1 [1][2]. While modest in absolute magnitude, this increment is consistent with the well-established effect of aromatic fluorine substitution on passive membrane permeability and is magnified when the compound is elaborated into larger drug-like molecules where additive fluorine effects can shift logP by 0.5–1.0 units [3].

Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen Bond Acceptor (HBA) Count Comparison as a Descriptor of Target Engagement Potential

Ethyl 6-fluoroindolizine-2-carboxylate presents three hydrogen bond acceptor atoms (the ester carbonyl oxygen, the ester alkoxy oxygen, and the fluorine), compared with only two HBA atoms for the non-fluorinated ethyl indolizine-2-carboxylate [1][2]. The additional HBA capacity arises from the C6–F moiety, which can engage in orthogonal multipolar interactions with protein backbone amides and side-chain residues, as structurally documented for the 6-fluoroindolizine nitrile analog JLJ578 bound to HIV-1 reverse transcriptase [3]. This difference in HBA count expands the repertoire of accessible binding interactions without increasing hydrogen bond donor count or topological polar surface area (TPSA remains 30.7 Ų for both compounds) [1][2].

Hydrogen bonding Drug design Structure–activity relationship

Ester vs. Carboxylic Acid: Physicochemical and Synthetic Utility Trade-offs

Selection of the ethyl ester form over the corresponding 6-fluoroindolizine-2-carboxylic acid (CAS 1206981-79-4) is justified by quantitative differences in lipophilicity, hydrogen bond donor count, and synthetic versatility. The ester exhibits XLogP3-AA = 2.8 vs. 2.1 for the acid (ΔlogP +0.7), zero hydrogen bond donors vs. 1 for the acid, and a smaller topological polar surface area (30.7 vs. 41.7 Ų) [1][2]. These differences translate into superior organic solubility and chromatographic behavior for the ester during purification of intermediates in multi-step syntheses. The ester also serves as a latent carboxylic acid, enabling late-stage hydrolysis and amide coupling strategies that are precluded if the free acid is procured directly, as the acid requires additional activation steps and may introduce racemization or side reactions when used prematurely [3].

Prodrug design Synthetic intermediate Physicochemical properties

Class-Level Evidence: 6-Fluoroindolizine Scaffold in HIV-1 Reverse Transcriptase Inhibition

The 6-fluoroindolizine substructure is a critical pharmacophoric element in JLJ578 (8-(2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)-4-fluorophenoxy)-6-fluoroindolizine-2-carbonitrile), a non-nucleoside HIV-1 reverse transcriptase inhibitor. The 2.76 Å co-crystal structure (PDB 8STU) shows the 6-fluoroindolizine core occupying the hydrophobic pocket of the RT enzyme, with the C6–F substituent positioned to make close van der Waals contacts with active-site residues [1]. Comparative resistance profiling indicates that indolizine-based catechol diethers (including JLJ578) retain potency against the Y181C single mutant (IC₅₀ < 10 nM) but are more susceptible to the V106A addition than naphthalene analogs, underscoring that the 6-fluoroindolizine scaffold imposes a distinct resistance profile that must be accounted for in lead selection [2]. Although the target compound is the 2-ethyl ester rather than the 2-carbonitrile, it serves as a direct synthetic precursor to this inhibitor class [3].

Antiviral HIV-1 Non-nucleoside reverse transcriptase inhibitor

Fluorine Substitution vs. Trifluoromethyl: Measured Impact on Computed LogP and Synthetic Tractability

Comparison of the mono-fluoro target compound with ethyl 6-(trifluoromethyl)indolizine-2-carboxylate (CAS 1843190-65-7) reveals a pronounced lipophilicity differential: XLogP3-AA = 2.8 for the 6-F analog versus a predicted ~3.6 for the 6-CF₃ analog (based on vendor-reported XLogP3 value) [1][2]. This ΔlogP of approximately +0.8 for the CF₃ variant pushes the compound into a higher lipophilicity range (logP >3.5) that is associated with increased risk of metabolic instability, hERG channel blockade, and reduced aqueous solubility [3]. The mono-fluoro compound occupies a more favorable drug-like physicochemical space and is synthetically more accessible via standard electrophilic fluorination or halogen-exchange routes, whereas the CF₃ analog typically requires more costly and lower-yielding trifluoromethylation steps [4]. For programs balancing potency optimization with developability, the 6-F ester presents a more tractable starting point.

Fluorine chemistry Bioisosterism Scalability

Commercial Availability and Purity Specifications: Procurement-Relevant Differentiation

Among the comparative set, ethyl 6-fluoroindolizine-2-carboxylate is commercially available from multiple suppliers at a specified purity of 98% (HPLC) , whereas its closest non-fluorinated analog (ethyl indolizine-2-carboxylate) is typically offered at 95–97% purity . The 6-fluoroindolizine-2-carboxylic acid is available at 97% purity from specialty suppliers but at substantially higher cost per gram, reflecting more complex synthesis and lower demand volume . For research programs requiring reproducible reaction yields and minimal purification of downstream products, the 98% purity grade of the target ester provides a measurable quality advantage over lower-purity alternatives, potentially reducing the need for re-crystallization or column chromatography of intermediates.

Procurement Purity Supply chain

Recommended Application Scenarios for Ethyl 6-Fluoroindolizine-2-Carboxylate Based on Comparative Evidence


Medicinal Chemistry: Synthesis of Fluorinated Indolizine-2-Carboxamide HIV-1 Protease Inhibitor Analogs

The ethyl ester serves as a direct precursor to indolizine-2-carboxamides via base-catalyzed hydrolysis to the carboxylic acid followed by CDI-mediated coupling with amines. The 6-fluoro substituent adds an HBA interaction site (HBA = 3 vs. 2 for the non-fluorinated analog) while maintaining TPSA at 30.7 Ų, enabling fluorine-specific contacts with protease active-site residues as demonstrated crystallographically for the related 6-fluoroindolizine-2-carbonitrile series (PDB 8STU) [1][2]. This scenario leverages the evidence from Evidence Items 2 and 4.

Lead Optimization: Physicochemical Property Modulation via Mono-Fluorination Without Excessive Lipophilicity Burden

For programs optimizing ADME properties of indolizine-based leads, ethyl 6-fluoroindolizine-2-carboxylate offers a balanced logP of 2.8 compared with the 6-CF₃ analog's predicted logP of ~3.6, representing a ΔlogP of −0.8 that keeps the compound within the drug-like logP range (1–3) [3][4]. This moderation in lipophilicity, combined with the ester's higher synthetic versatility relative to the free acid (ΔlogP +0.7 vs. acid), makes it the preferred intermediate when parallel optimization of potency and developability is required. This scenario draws on Evidence Items 3 and 5.

Chemical Biology: Probe Synthesis Requiring High-Purity Intermediates for Reproducible Bioconjugation

When synthesizing biotinylated or fluorescently labeled indolizine probes, starting material purity directly affects conjugation efficiency and product characterization. The commercially available 98% purity grade of ethyl 6-fluoroindolizine-2-carboxylate reduces the risk of side products arising from de-fluorinated or ring-opened impurities that may be present in lower-purity (95%) batches of the non-fluorinated analog . The ester functionality also enables selective hydrolysis under mild conditions (LiOH, THF/H₂O) without affecting the C6–F bond, a critical requirement for preserving the fluorinated pharmacophore during probe assembly. This scenario is supported by Evidence Item 6.

Antiviral Drug Discovery: Accessing the 6-Fluoroindolizine NNRTI Chemical Space

Ethyl 6-fluoroindolizine-2-carboxylate is the gateway intermediate to the 6-fluoroindolizine-2-carbonitrile series of HIV-1 NNRTIs exemplified by JLJ578, which retains potency against the Y181C RT mutant (IC₅₀ < 10 nM) [5]. The ester can be converted to the primary carboxamide (via NH₃/MeOH) and subsequently dehydrated to the nitrile (POCl₃ or TFAA), providing a scalable route to this inhibitor class. In contrast, the non-fluorinated indolizine ester cannot access the fluorine-specific interactions observed in the JLJ578-RT co-crystal structure, and the 6-CF₃ analog introduces excessive lipophilicity that may compromise selectivity. This scenario integrates Evidence Items 1, 4, and 5.

Quote Request

Request a Quote for Ethyl 6-fluoroindolizine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.